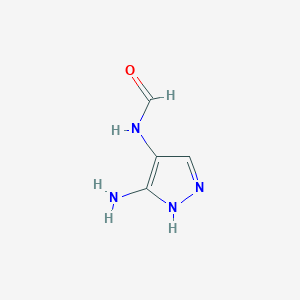

3-Amino-4-formamido pyrazole

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a fundamental scaffold in heterocyclic chemistry. numberanalytics.comroyal-chem.com Its unique structure, featuring both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, imparts amphoteric properties and a distinct reactivity. globalresearchonline.netencyclopedia.pub This structural versatility allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse applications. numberanalytics.comresearchgate.net

The significance of the pyrazole core extends across various scientific disciplines, most notably in medicinal chemistry and materials science. numberanalytics.comroyal-chem.com Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. numberanalytics.comglobalresearchonline.net The pyrazole ring is a crucial pharmacophore, a key structural component responsible for a drug's pharmacological activity, found in numerous commercially available drugs. numberanalytics.comnih.gov In the realm of materials science, these compounds are utilized in the development of new materials such as conductive polymers and photovoltaic materials. royal-chem.com

Overview of 3-Amino-4-formamido Pyrazole within Substituted Pyrazole Derivatives

Among the myriad of substituted pyrazoles, aminopyrazoles are a particularly important class of compounds. mdpi.com These are pyrazole derivatives where an amino group is attached to the pyrazole ring at the 3, 4, or 5 position. mdpi.com this compound, as its name suggests, is a derivative of 3-aminopyrazole (B16455) with a formamido group at the 4-position.

This specific substitution pattern makes this compound a crucial intermediate in the synthesis of various other heterocyclic compounds, most notably purines and their analogs. For instance, it is a key precursor in the synthesis of allopurinol, a medication used to treat gout and high levels of uric acid in the body. jindunchem-med.comchemicalbook.com The reactivity of both the amino and formamido groups allows for further chemical transformations, making it a versatile building block in organic synthesis. The synthesis of this compound itself can be achieved through various routes, often involving starting materials like cyanoacetamide, triethyl orthoformate, and hydrazine (B178648) hydrate (B1144303). google.com

Historical Context and Evolution of Pyrazole Synthesis and Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. ijraset.commdpi.com Shortly after, in 1889, Hans von Pechmann accomplished the first synthesis of the parent pyrazole compound. ijraset.com The initial synthesis of substituted pyrazoles was achieved by Knorr in 1883 through the reaction of a β-diketone with a hydrazine derivative, a method now famously known as the Knorr pyrazole synthesis. nih.govmdpi.com

Early research into pyrazoles was primarily driven by an interest in their chemical properties and the development of dyes. However, the discovery of the diverse biological activities of pyrazole derivatives in the 20th century shifted the focus of research towards medicinal chemistry. globalresearchonline.net This led to the development of more efficient and versatile synthetic methods, including transition metal-catalyzed reactions and multi-component reactions, to create a wide array of pyrazole-based compounds for drug discovery. numberanalytics.comnih.gov The evolution of pyrazole research continues today, with a growing emphasis on green chemistry principles to develop more sustainable and environmentally friendly synthetic routes. ijrpr.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

N-(5-amino-1H-pyrazol-4-yl)formamide |

InChI |

InChI=1S/C4H6N4O/c5-4-3(6-2-9)1-7-8-4/h1-2H,(H,6,9)(H3,5,7,8) |

InChI Key |

QIQAQXXQTIXPIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1NC=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 4 Formamido Pyrazole and Analogues

Strategic Approaches to the Pyrazole (B372694) Scaffold Functionalized at C3 and C4

The construction of the pyrazole ring with specific substituents at the C3 and C4 positions requires carefully designed synthetic routes. Modern organic synthesis offers several powerful methodologies to achieve this with high efficiency and control.

Condensation Reactions Utilizing Cyanoacetamide and Related Active Methylene (B1212753) Compounds

Cyanoacetamide and its derivatives are versatile building blocks in heterocyclic synthesis due to their reactive nature. tubitak.gov.trtubitak.gov.tr The presence of an active methylene group, a cyano group, and an amide functionality allows for a variety of condensation and cyclization reactions. tubitak.gov.trsapub.org These compounds can react with various bidentate reagents to form a wide array of heterocyclic systems, including pyrazoles. tubitak.gov.tr

The general strategy involves the reaction of a cyanoacetamide derivative with a suitable partner that provides the remaining atoms for the pyrazole ring. For instance, condensation of cyanoacetamide with various aldehydes can yield intermediate acrylamide (B121943) derivatives. mdpi.comresearchgate.net Subsequent reaction of these intermediates with hydrazine (B178648) derivatives can lead to the formation of the pyrazole ring through a Michael addition followed by cyclization. researchgate.net The reactivity of the active methylene group in cyanoacetamides is a key feature, participating in Knoevenagel condensations to form crucial intermediates for pyrazole synthesis. mdpi.com

A notable example involves the reaction of a cyanoacetamide derivative with benzaldehyde (B42025) to produce an acrylamide intermediate, which then reacts with hydrazine hydrate (B1144303) to yield a pyrazole derivative. researchgate.net This highlights the utility of cyanoacetamide as a synthon for introducing the C4 and C5 substituents of the pyrazole ring.

One-Pot and Multicomponent Reaction (MCR) Strategies for Enhanced Efficiency and Selectivity

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. beilstein-journals.orgjocpr.com These strategies allow for the synthesis of complex molecules like functionalized pyrazoles in a single synthetic operation, avoiding the isolation of intermediates. beilstein-journals.orghilarispublisher.com

A prominent MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound like malononitrile (B47326) (a close relative of cyanoacetamide), and a hydrazine derivative. jocpr.com For instance, a three-component reaction of an aldehyde, phenylhydrazine, and malononitrile can be catalyzed by Lewis acids like AlCl₃ to afford highly functionalized 5-aminopyrazoles in good yields. jocpr.com The efficiency of these reactions is often enhanced by the use of catalysts or green solvents like water. longdom.org

One-pot syntheses of 3-amino-4-formamido pyrazole hemisulphate have been reported, starting from raw materials like cyanoacetamide, triethyl orthoformate, and hydrazine hydrate. google.comgoogle.com These methods streamline the process, leading to good yields and high purity of the final product. google.com The use of MCRs represents a significant advancement over traditional multi-step syntheses, providing a more sustainable and efficient route to these valuable heterocyclic compounds. beilstein-journals.org

Catalytic Methods in Pyrazole Synthesis

Catalysis plays a crucial role in modern pyrazole synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. mdpi.com A wide range of catalysts, including Lewis acids, transition metals, and even organocatalysts, have been employed.

Lewis acid catalysts, such as AlCl₃, BF₃-OEt₂, and ZnCl₂, have been shown to be effective in promoting the one-pot synthesis of substituted pyrazoles. jocpr.com For example, AlCl₃ has been used to catalyze the three-component reaction of aldehydes, phenylhydrazine, and malononitrile, providing excellent yields in a short reaction time. jocpr.com Heteropolyacids have also been utilized as efficient catalysts for the synthesis of pyrazolone (B3327878) derivatives. ijpcbs.com

Transition metal catalysts, particularly those based on copper and ruthenium, have also found significant application. beilstein-journals.orgacs.org Copper-catalyzed multicomponent reactions have been developed for the synthesis of 1,3-substituted and 1,4-disubstituted pyrazoles. beilstein-journals.orgrsc.org Ruthenium-catalyzed hydrogen transfer reactions allow for the synthesis of pyrazoles from 1,3-diols and hydrazines, avoiding the need for potentially unstable dicarbonyl intermediates. acs.org These catalytic methods often lead to improved regioselectivity and tolerate a broader range of functional groups. beilstein-journals.org

Precursor Synthesis and Derivatization Routes Leading to the 3-Amino-4-formamido Moiety

The specific functional groups at the C3 and C4 positions of the target molecule, namely the amino and formamido groups, are introduced through carefully chosen precursors and subsequent chemical transformations.

Formation of Cyanoacetamide Intermediates

Cyanoacetamide and its N-substituted derivatives are key intermediates in the synthesis of a vast number of heterocyclic compounds. tubitak.gov.trsapub.org They are typically prepared through the reaction of an amine with a cyanoacetic acid ester, such as ethyl cyanoacetate. tubitak.gov.tr This reaction can be carried out under various conditions, including fusion at high temperatures or in a suitable solvent. tubitak.gov.tr

The reactivity of cyanoacetamides stems from the presence of both nucleophilic (at the nitrogen and C-2 carbon) and electrophilic (at the carbonyl and cyano carbons) centers. tubitak.gov.tr This dual reactivity allows them to participate in a wide range of chemical transformations, making them ideal precursors for building complex heterocyclic scaffolds. sapub.org For the synthesis of this compound, a cyanoacetamide derivative serves as a crucial starting material, providing the C4-carboxamide and C5-carbon atoms of the pyrazole ring. google.compatsnap.com

Role of Hydrazine and Formamide (B127407) Derivatives in Cyclization Reactions

Hydrazine and its derivatives are fundamental reagents in pyrazole synthesis, acting as the source of the two adjacent nitrogen atoms in the heterocyclic ring. nih.govclockss.org The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. ijpcbs.comnih.gov

In the context of synthesizing this compound, hydrazine hydrate is a commonly used reagent. google.com It reacts with a suitable precursor, often derived from cyanoacetamide, to induce cyclization and form the pyrazole ring. clockss.orgresearchgate.net The reaction mechanism typically involves a nucleophilic attack of the hydrazine on a carbonyl or an activated double bond, followed by an intramolecular condensation to close the ring. clockss.org

The formamido group at the C4 position is often introduced by using formamide or a derivative like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the reaction sequence. patsnap.comsapub.org In some one-pot procedures, formamide itself can serve as a reactant to introduce the formamido group during the formation of the pyrazole ring or in a subsequent step. nih.govtandfonline.com For instance, 5-aminopyrazoles can be reacted with formamide to yield pyrazolo[3,4-d]pyrimidines, which are structurally related to 4-formamido pyrazoles. mdpi.comresearchgate.net The reaction of a cyanoacetamide derivative with DMF-DMA can lead to an enamine intermediate which, upon reaction with hydrazine, yields the pyrazole core. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

The efficient synthesis of this compound, often prepared as its hemisulphate salt, is critical for its application as an intermediate in pharmaceutical manufacturing. Research has focused on optimizing reaction conditions to maximize yield, improve purity, and develop more environmentally benign processes. Key areas of optimization include the choice of starting materials, catalysts, solvents, and reaction temperatures.

Detailed Research Findings

Several synthetic strategies have been developed, with notable differences in reagents and conditions that significantly impact the final yield and process efficiency.

One established method involves the reaction of cyanoacetamide with triethyl orthoformate, followed by cyclization with hydrazine hydrate and subsequent salt formation with sulfuric acid. A specific patent details a process where cyanoacetamide, triethyl orthoformate, morpholine (B109124), a catalyst, and acetonitrile (B52724) are heated to 100-105°C. google.com After an initial incubation, the temperature is lowered to 80-85°C to complete the reaction. This process is reported to be stable and results in a product with a purity of 99% and a yield of approximately 68%. google.com

A significant advancement involves a "one-pot" clean production method. This approach utilizes cyanoacetamide and morpholine in water as a solvent, with trimethyl orthoformate acting as a catalyst. google.com The reaction is heated to between 45°C and 70°C and refluxed for 2 to 8 hours. This method is highlighted for its high yield and the use of a non-toxic, non-polluting solvent system, representing a greener alternative to syntheses requiring organic solvents like acetonitrile. google.com

Further innovation is seen in a novel method that employs cyanoacetamide and N,N-dimethylformamide dimethyl acetal (DMF-DMA). patsnap.com This process, which involves condensation, cyclization, and salt formation, can be performed stepwise or continuously in a single reactor. The reaction conditions are mild, and this method has demonstrated significantly higher yields. In one embodiment, reacting 2-cyano-3-(dimethylamino)acrylamide with hydrazine hydrate in absolute ethanol (B145695) at 80°C for 5 hours resulted in a 93% yield of 3-aminopyrazole-4-carboxamide hemisulfate. patsnap.com Another variation, refluxing at 70°C for 5 hours, yielded 88.8%. patsnap.com These findings suggest that replacing triethyl orthoformate with DMF-DMA can lead to more efficient and higher-yielding production under milder temperature conditions. patsnap.com

The optimization of pyrazole synthesis is a broad area of research. Studies on related pyrazole derivatives show that catalysts play a crucial role. For instance, nano-ZnO has been used as an effective catalyst in the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov Other research highlights the influence of temperature, showing that for certain silver-catalyzed reactions, increasing the temperature to 60°C improved the yield, but further increases had a negative effect. mdpi.com The choice of base can also be critical, with potassium carbonate (K2CO3) showing higher effectiveness compared to other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in specific contexts. mdpi.com

The following data tables summarize and compare the reaction conditions and yields from different synthetic methodologies for producing this compound hemisulphate and its direct precursors.

Table 1: Comparison of Synthetic Methods for this compound Hemisulphate

| Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyanoacetamide, Triethyl orthoformate | Morpholine, Sulphuric Acid | Acetonitrile | 100-105°C, then 80-85°C | 1.5 hours | 68% | google.com |

| Cyanoacetamide, Morpholine | Trimethyl orthoformate (catalyst) | Water | 45-70°C | 2-8 hours (reflux) | High | google.com |

| 2-cyano-3-(dimethylamino)acrylamide, Hydrazine hydrate | Sulphuric Acid | Absolute Ethanol | 80°C | 5 hours (reflux) | 93% | patsnap.com |

| Cyanoacetamide, N,N-dimethylformamide dimethyl acetal | Hydrazine hydrate, Sulphuric Acid | Absolute Ethanol | 70°C | 5 hours (reflux) | 88.8% | patsnap.com |

Table 2: Optimization of Reaction Parameters in the Synthesis of 3-Aminopyrazole-4-carboxamide Hemisulfate patsnap.com

| Precursor | Reaction Temperature | Reaction Time | Yield |

|---|---|---|---|

| 2-cyano-3-(dimethylamino)acrylamide | 80°C | 5 hours | 93% |

| Intermediate from Cyanoacetamide and DMF-DMA | 70°C | 5 hours | 88.8% |

These studies collectively demonstrate that significant yield enhancement in the production of this compound can be achieved through careful selection of reagents and optimization of reaction parameters. The shift from traditional methods using triethyl orthoformate to newer processes employing N,N-dimethylformamide dimethyl acetal or environmentally friendly one-pot systems represents a key advancement in the field, offering higher yields under milder and cleaner conditions. google.compatsnap.com

Chemical Reactivity and Functionalization of 3 Amino 4 Formamido Pyrazole Derivatives

Reactions of the Amino Group at C3

The amino group at the C3 position of the pyrazole (B372694) ring exhibits typical nucleophilic characteristics of an aromatic amine, although its reactivity is influenced by the electronic properties of the pyrazole ring and the adjacent formamido group.

The exocyclic amino group can undergo acylation reactions. Studies on related 3(5)-aminopyrazoles have shown that acylation can occur at both the exocyclic amino group and the endocyclic ring nitrogens. The distribution of products depends on the reaction conditions and the nature of the acylating agent. bibliomed.org For instance, the acylation of a 5-aminopyrazole derivative was reported to yield a mixture of the N-acylamino pyrazole (from reaction at the exocyclic amine) and the N-acyl pyrazoles (from reaction at the ring nitrogens). bibliomed.org

The C3-amino group is also a key participant in diazotization reactions. Diazotized 3-aminopyrazoles are versatile intermediates that can be coupled with active methylene (B1212753) compounds to form hydrazones, which can then be cyclized to yield fused heterocyclic systems like pyrazolo[3,2-c]-1,2,4-triazines. koreascience.kr This reactivity highlights the ability of the C3-amino group to be converted into a diazonium salt, a common transformation for aromatic primary amines, enabling further synthetic elaborations.

Reactions Involving the Formamido Group at C4

The formamido group at the C4 position is intimately involved in cyclization reactions, often in concert with the adjacent C3-amino group, to build fused pyrimidine (B1678525) rings. While the formamido group itself is a type of amide, its reactivity in this context is best understood through its role as a one-carbon synthon for ring closure.

In the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, the formamido group of 3-amino-4-formamidopyrazole (or the analogous 5-aminopyrazole-4-carboxamide) acts as the electrophilic partner for the intramolecular cyclization initiated by the nucleophilic C3-amino group. nih.govresearchgate.net This cyclization can be promoted by heating, often with reagents that facilitate dehydration or act as a one-carbon source. For example, heating 5-aminopyrazole-4-carboxamides in formamide (B127407) or with triethyl orthoformate leads to the formation of the pyrimidine ring. nih.gov The formamido group provides the necessary carbonyl carbon for the formation of the pyrimidinone ring.

Furthermore, the related 5-aminopyrazole-4-carboxamides can react with various orthoesters in the presence of a catalyst like Montmorillonite K10 under microwave irradiation to achieve heterocyclization, demonstrating the reactivity of the carboxamide group in forming the fused pyrimidine ring. researchgate.net

Annulation and Ring Fusion Reactions to Construct Polycyclic Systems

The ortho-disposition of the amino and formamido groups on the pyrazole core is ideal for annulation reactions, leading to the construction of various fused polycyclic systems. The most prominent among these are the pyrazolo[3,4-d]pyrimidines.

Pyrazolo[3,4-d]pyrimidines are a class of compounds of significant interest due to their structural analogy to purines. nih.gov The synthesis of these fused systems from 3-amino-4-formamidopyrazole or its close analog, 5-aminopyrazole-4-carboxamide, is a well-established and efficient strategy. nih.govnih.govresearchgate.net The core reaction involves an intramolecular cyclocondensation between the C3-amino group and the C4-formamido/carboxamido group.

Several methods have been developed for this transformation:

Heating with Formamide or Formic Acid: A common method involves heating the 5-aminopyrazole-4-carboxamide precursor in formamide or formic acid. nih.govmdpi.com These reagents serve as both the solvent and a source for the single carbon atom required to complete the pyrimidine ring, leading to the formation of pyrazolo[3,4-d]pyrimidin-4-ones.

Reaction with Orthoesters: Triethyl orthoformate is frequently used as a one-carbon inserting reagent for the cyclization step. nih.gov Microwave-assisted, three-component reactions of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines have been developed to afford 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones, showcasing a pot- and step-economic approach. rsc.org

Using POCl₃ and Carboxylic Acids: A one-pot method involves reacting 5-amino-N-substituted-1H-pyrazole-4-carbonitriles with lower aliphatic acids in the presence of phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net It is proposed that the nitrile is first converted to the carboxamide, which then reacts with an in-situ generated acyl chloride, followed by cyclization to yield the N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. mdpi.com

The following table summarizes various conditions for the synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors.

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-Amino-1-methylpyrazole-4-carboxamide | Heating in formamide | 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-Aminopyrazole-4-carboxamides | Triethyl orthoformate | Pyrazolo[3,4-d]pyrimidin-4-ones | nih.gov |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamides | Orthoesters, Montmorillonite K10, Microwave, Solvent-free | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones | researchgate.net |

| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile | Carboxylic acid, POCl₃ | N-substituted pyrazolo[3,4-d]pyrimidin-4-ones | mdpi.com |

| Methyl 5-aminopyrazole-4-carboxylates | Trimethyl orthoformate, Primary amines, Microwave (160 °C) | 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | rsc.org |

The versatile reactivity of aminopyrazole derivatives extends to the synthesis of other fused heterocyclic systems beyond pyrimidines.

Pyrazolo[3,4-d] researchgate.netCurrent time information in Bangalore, IN.oxazines: Novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d] researchgate.netCurrent time information in Bangalore, IN.oxazine (B8389632) derivatives have been synthesized in a three-step procedure starting from 5-aminopyrazoles. researchgate.net A key step involves the treatment of an intermediate pyrazolamine with aqueous formaldehyde (B43269) in the presence of acetic acid. This reaction proceeds through an intramolecular etherification via the dehydration of a 1,5-diol intermediate, which is formed in the course of the reaction and promoted by the acidic medium, leading to the formation of the fused oxazine ring. researchgate.net

Pyrazolothiazoles: The synthesis of pyrazolothiazoles often starts from aminopyrazole precursors that have been modified to include a sulfur-containing functional group. For example, an efficient synthesis of pyrazolo[3,4-d]thiazoles was achieved by treating N-(4-amino-5-pyrazolyl)thiocarboxamides with sodium nitrite (B80452) in an acidic medium, followed by UV irradiation. researchgate.net In another approach, reacting 5-aminopyrazoles with Vilsmeier Reagent (PBr₃/formamide) can lead to pyrazolothiazoles as a minor product alongside the major pyrazolopyrimidine product. researchgate.net The proposed mechanism for the formation of the pyrazolothiazole involves a nucleophilic heterocyclization reaction involving the sulfur of a thiocyanate (B1210189) intermediate. researchgate.net

Regioselectivity in Pyrazole Derivatization

When functionalizing the pyrazole ring itself, particularly through N-alkylation or N-arylation, the issue of regioselectivity arises due to the presence of two reactive ring nitrogen atoms (N1 and N2). The substitution pattern on the pyrazole ring, including the C3-amino and C4-formamido groups, plays a crucial role in directing the incoming electrophile.

Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that regioselective N1-alkylation can be achieved under basic conditions (e.g., K₂CO₃ in DMSO). sci-hub.st The regioselectivity is often governed by steric hindrance. The less sterically hindered N1 position is generally favored for substitution, especially when a bulky substituent is present at the C3 position. sci-hub.st For 3-amino-4-formamidopyrazole, the amino group at C3 would sterically hinder the adjacent N2 position, thus favoring substitution at the N1 position.

Furthermore, the electronic nature of the substituents can influence the nucleophilicity of the ring nitrogens. Electron-withdrawing groups on the pyrazole ring can affect the reaction rates and selectivity. In catalyst-free Michael additions to electron-deficient alkenes, excellent regioselectivity for the N1-alkylated pyrazole has been observed. acs.org The regiochemistry of these reactions is often confirmed through detailed spectroscopic analysis (NMR) and X-ray crystallography. sci-hub.stacs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Amino-4-formamido pyrazole (B372694), both ¹H and ¹³C NMR would provide definitive evidence for its structure by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The pyrazole ring itself has one proton (C5-H), and there are protons on the amino group (-NH₂), the formamido group (-NH-CHO), and the pyrazole ring nitrogen (-NH). The chemical shifts (δ) are influenced by the electronic environment. In a solvent like DMSO-d₆, which can participate in hydrogen bonding, the NH protons are typically observable as broad singlets.

The anticipated signals would be:

A singlet for the C5-H proton of the pyrazole ring, likely appearing downfield.

A broad singlet for the pyrazole ring N-H proton.

A broad singlet for the primary amino (-NH₂) protons.

Two signals for the formamido group: one for the N-H proton (likely a doublet due to coupling with the formyl proton) and one for the formyl proton (-CHO), which would appear as a singlet or a doublet depending on the coupling. Due to restricted rotation around the amide C-N bond, two different conformers might be observed, potentially leading to two sets of signals for the formamido group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the pyrazole core and the formyl group. The chemical shifts are characteristic of the carbon type (sp² hybridized) and their substituents.

The expected signals are:

A signal for the carbonyl carbon (C=O) of the formamido group, which would be the most downfield signal.

Three signals for the pyrazole ring carbons (C3, C4, and C5), with their specific shifts determined by the attached amino and formamido groups.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Pyrazole C5-H | ~7.5 - 8.0 | s (singlet) |

| Formyl -CHO | ~8.0 - 8.5 | s (singlet) or d (doublet) | |

| Formamido -NH | ~9.0 - 10.0 | br s (broad singlet) or d (doublet) | |

| Amino -NH₂ | ~5.0 - 6.0 | br s (broad singlet) | |

| Pyrazole N-H | ~11.0 - 12.0 | br s (broad singlet) | |

| ¹³C NMR | Formyl C=O | ~160 - 165 | - |

| Pyrazole C3-NH₂ | ~150 - 155 | - | |

| Pyrazole C5 | ~135 - 140 | - | |

| Pyrazole C4-NHCHO | ~100 - 110 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands for N-H, C=O, and C=N bonds. Data from related aminopyrazole derivatives show characteristic peaks for these groups. rasayanjournal.co.intandfonline.com

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amino (-NH₂) group. A separate N-H stretching band for the secondary amide and the pyrazole N-H would also appear in this region, likely overlapping.

C=O Stretching: A strong absorption band, characteristic of the amide I band (primarily C=O stretch), is expected around 1650-1680 cm⁻¹.

N-H Bending: The N-H bending vibration of the amino group typically appears around 1600-1650 cm⁻¹, potentially overlapping with C=C and C=N stretching vibrations from the pyrazole ring. The amide II band (N-H bend and C-N stretch) would appear around 1550 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | -NH₂ (asymmetric & symmetric), Amide N-H, Pyrazole N-H |

| 1650 - 1680 | C=O Stretch (Amide I) | Formamido (-NHCHO) |

| 1600 - 1650 | N-H Bend | -NH₂ |

| 1550 - 1580 | N-H Bend (Amide II) | Formamido (-NHCHO) |

| 1400 - 1600 | C=N and C=C Stretch | Pyrazole Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The molecular formula of this compound is C₄H₆N₄O, giving it a molecular weight of 126.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 126.

The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals:

Loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 97.

Loss of the entire formamido group (NHCHO, 44 Da) to yield a fragment at m/z 82.

Cleavage of the pyrazole ring, a common fragmentation pathway for such heterocyclic systems.

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 126 | [C₄H₆N₄O]⁺ | Molecular Ion (M⁺) |

| 97 | [M - CHO]⁺ | Loss of formyl radical |

| 82 | [M - NHCHO]⁺ | Loss of formamido radical |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been found in the searched literature, analysis of related pyrazole structures reveals common features. nih.gov

A crystallographic study of this compound would be expected to confirm:

The planarity of the pyrazole ring.

The specific tautomeric form present in the solid state (i.e., the position of the N-H proton on the pyrazole ring).

The conformation of the formamido substituent relative to the pyrazole ring.

An extensive network of intermolecular hydrogen bonds involving the amino group, the amide N-H and carbonyl oxygen, and the pyrazole N-H. These interactions are crucial in dictating the crystal packing.

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such molecules |

| Key Intermolecular Interactions | N-H···O (Amide-Amide), N-H···N (Amine-Pyrazole) |

| Molecular Conformation | The formamido group may be planar or slightly twisted relative to the pyrazole ring. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This analysis is used to confirm the empirical and molecular formula. For this compound (C₄H₆N₄O), the theoretical elemental composition can be calculated precisely. Experimental values obtained from a pure sample should match these theoretical values within a narrow margin (typically ±0.4%).

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 38.12% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.80% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 44.44% |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.68% |

| Total | 126.119 | 100.00% |

Computational and Theoretical Investigations of 3 Amino 4 Formamido Pyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of pyrazole (B372694) derivatives. These methods are used to determine the distribution of electron density, predict sites of reactivity, and understand the molecule's stability.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting chemical reactivity. Generally, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. For aminopyrazole systems, the HOMO is often localized on the electron-rich amino group and the pyrazole ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is typically distributed across the pyrazole ring system. smolecule.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. smolecule.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations for related 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles have been performed using the B3LYP method with a 6-31g(d,p) basis set to analyze their electronic structure and predict their interaction with biological targets. mdpi.com For these compounds, the LUMO value is considered reflective of the ligand's electron acceptor ability, while the HOMO value is associated with its electron-donating capacity in complex formations. mdpi.com

Molecular Electrostatic Potential (MESP) analysis further elucidates reactivity by mapping the electrostatic potential onto the electron density surface. This visualization helps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For aminopyrazole derivatives, the area around the amino group typically shows a negative electrostatic potential, confirming its nucleophilic character.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Aminopyrazole Derivatives (Note: Data is representative of aminopyrazole systems and may vary for the specific title compound.)

| Compound Type | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-(1H-benzimidazol-5-yl)-5-aminopyrazole | B3LYP/6-31g(d,p) | -5.98 | -1.23 | 4.75 | mdpi.com |

| Substituted Aminopyrazole | DFT/B3LYP/6-311++G(d,p) | -6.21 | -0.95 | 5.26 | semanticscholar.org |

Molecular Modeling and Docking Studies for Ligand-Target Interactions in In Vitro Biological Contexts

To explore the therapeutic potential of pyrazole derivatives, molecular modeling and docking studies are widely employed. These computational techniques predict how a ligand, such as 3-Amino-4-formamido pyrazole, might bind to the active site of a biological target, typically a protein or enzyme. pharmacophorejournal.com This information is invaluable for rational drug design and for understanding the mechanism of action at a molecular level.

Docking simulations calculate the most probable binding poses of a ligand within a receptor's active site and estimate the binding affinity, often expressed as a binding energy or docking score. pharmacophorejournal.combiointerfaceresearch.com A lower binding energy generally indicates a more stable and favorable interaction. These studies have been performed for a variety of pyrazole derivatives, targeting enzymes crucial for bacterial survival or cancer progression. biointerfaceresearch.comnih.gov

For instance, docking studies on pyrazole derivatives have been conducted against the E. coli MurB enzyme and S. aureus DNA gyrase B, both of which are important antibacterial targets. pharmacophorejournal.combiointerfaceresearch.com The results from these studies highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. rsc.org The amino and pyrazole nitrogen atoms frequently act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the active site. tandfonline.com

In the context of anticancer research, aminopyrazole derivatives have been docked into the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFR1 and FGFR4), which are implicated in tumor growth. mdpi.com These computational analyses help explain the selectivity and potency of inhibitors by comparing the binding modes and interactions within different receptor subtypes. mdpi.com

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable conformers and determining their relative energies to construct an energy landscape.

The pyrazole ring itself is a planar aromatic system. smolecule.com However, rotational freedom exists around the single bonds connecting the formamido group to the pyrazole ring. Theoretical calculations, often using force fields like MMFF94 or quantum mechanical methods, can map the potential energy surface as a function of these rotatable bonds (dihedral angles). mdpi.compurkh.com

These analyses reveal the most stable, low-energy conformations. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. mdpi.com For example, a hydrogen bond might form between the amino group's hydrogen and the formyl group's oxygen. The environment, such as the solvent, can also significantly influence conformational preferences and the energy barriers between different conformers. semanticscholar.orgresearchgate.net Understanding the accessible conformations is crucial, as the bioactive conformation that binds to a receptor may not be the lowest energy conformer in isolation.

A key feature of many aminopyrazoles is tautomerism, where protons can migrate to different positions, primarily involving the ring nitrogen atoms (annular tautomerism). semanticscholar.orgresearchgate.net This results in two main tautomeric forms: the 3-amino and 5-amino tautomers. Computational studies show that the relative stability of these tautomers is highly dependent on the nature and position of other substituents on the ring and the surrounding medium (gas phase vs. solvent). researchgate.netresearchgate.net The energy difference between tautomers is often low, allowing for rapid interconversion in solution. semanticscholar.org

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway. acs.org

For multi-step syntheses, DFT calculations can identify intermediates and the activation energies associated with each step. This provides a detailed understanding of the reaction kinetics and helps explain why certain products are formed regioselectively. For example, mechanistic studies on the synthesis of pyrazoles from alkynes and hydrazines have used computational methods to explore different potential pathways, such as [3+2] cycloadditions or condensation reactions, to determine the operative mechanism. nih.govmdpi.comrsc.org

In the context of this compound, computational studies could be used to investigate its formation. For example, if it were synthesized via the formylation of 3,4-diaminopyrazole, calculations could model the reaction pathway, determine the transition state structure, and calculate the activation energy, providing insights that complement experimental observations. Similarly, in reactions where this compound is a reactant, computational elucidation of the mechanistic pathway can predict the likely products and guide the development of new synthetic methodologies. acs.org

Strategic Applications in Synthetic Chemistry

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

3-Amino-4-formamido pyrazole (B372694) serves as a foundational element in the synthesis of a wide array of complex organic molecules. Its reactivity allows for the construction of various heterocyclic systems. For instance, it is a key precursor in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant pharmacological interest. nih.govnih.govmdpi.comscispace.comwiley.comresearchgate.netekb.eg The synthesis often involves the reaction of 3-amino-4-formamido pyrazole with reagents like formamide (B127407), urea, or thiourea (B124793) to yield the corresponding fused pyrimidine (B1678525) rings. nih.gov

The versatility of this pyrazole derivative extends to its use in multicomponent reactions, where its functional groups can participate in sequential or one-pot transformations to build intricate molecular architectures. mdpi.comfrontiersin.org The amino group can act as a nucleophile, while the formamido group can be hydrolyzed or otherwise transformed, providing multiple avenues for molecular elaboration. nih.govnih.gov

The strategic placement of the amino and formamido groups facilitates the regioselective synthesis of substituted pyrazolo[3,4-d]pyrimidines. This control over the final structure is critical in medicinal chemistry, where specific substitution patterns often correlate with desired biological activity. nih.gov

Table 1: Examples of Complex Organic Molecules Synthesized from this compound Precursors

| Starting Material Precursor | Reagent | Resulting Complex Molecule | Reference |

| 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide | Pyrazolo[3,4-d]pyrimidine derivative | nih.gov |

| 5-Amino-3-substituted-1-[6-(p-tolyl) pyridazin-3-yl]-pyrazole -4-carbonitriles | Formamide | 4-aminopyrazolo[3,4-d]pyrimidines | nih.gov |

| 5-aminopyrazoles | N,N-substituted amides/PBr3 | Pyrazolo[3,4-d]pyrimidines | mdpi.com |

| 5-aminopyrazole-4-carbaldehydes | Formamide | Pyrazolo[3,4-d]pyrimidine derivatives | wiley.com |

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds (focus on chemical synthesis)

The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound, is a bioisostere of purine (B94841) and is a core structure in many pharmacologically active compounds. researchgate.netnih.gov This structural similarity allows these synthetic compounds to interact with biological targets that typically bind purines, such as kinases.

A significant application of this compound is in the synthesis of kinase inhibitors. ekb.egnih.gov For example, it serves as a key intermediate in the synthesis of compounds targeting epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. ekb.eg The synthesis involves cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core, followed by further functionalization to enhance binding affinity and selectivity for the target kinase. ekb.egnih.gov

The synthesis of various substituted pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors has been extensively studied. For instance, reacting 5-aminopyrazoles with formamide in the presence of a coupling agent like PBr3 provides an efficient route to these scaffolds. mdpi.com These methods are crucial for generating libraries of compounds for drug discovery programs.

Table 2: Pharmacologically Relevant Scaffolds Derived from Aminopyrazole Intermediates

| Intermediate | Target Scaffold | Therapeutic Area | Reference |

| Ethyl 5-amino-1-phenyl-3- methyl-1H-pyrazole-4-carboxylate | Pyrazolopyrimidinone | Anticancer (EGFR inhibitors) | ekb.eg |

| 3-Amino-pyrazolo[3,4-d]pyrimidines | Substituted pyrazolo[3,4-d]pyrimidines | Anticancer (p38α kinase inhibitors) | nih.gov |

| 5-amino-4-cyanopyrazole | 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Anticancer (Bruton's tyrosine kinase inhibitor) | google.com |

| 5-aminopyrazoles | Pyrazolo[3,4-d]pyrimidines | Anticancer (CDK2 inhibitors) | rsc.org |

Catalytic Applications of Pyrazole-Containing Ligands

While this compound itself is primarily an intermediate, the broader class of pyrazole-containing compounds serves as versatile ligands in catalysis. nih.gov The nitrogen atoms in the pyrazole ring can coordinate with metal centers to form stable complexes that exhibit catalytic activity in a variety of organic transformations. nih.govnih.gov

Pyrazole-based ligands are attractive because their electronic and steric properties can be readily tuned by modifying the substituents on the pyrazole ring. This allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. bohrium.com

For example, cobalt complexes with pyrazole ligands have been shown to be effective catalysts for the peroxidative oxidation of cyclohexane. nih.gov Similarly, manganese catalysts coordinated with pyrazole ligands have demonstrated high efficiency in transfer hydrogenation reactions. rsc.org The development of such catalysts is a significant area of research, as they offer alternatives to more expensive noble metal catalysts. The protic nature of N-unsubstituted pyrazoles also allows them to participate in proton-responsive catalysis. nih.gov

Table 3: Catalytic Applications of Pyrazole-Based Ligands

| Metal | Ligand Type | Catalytic Reaction | Reference |

| Cobalt | 3-phenylpyrazole | Peroxidative oxidation of cyclohexane | nih.gov |

| Copper | Pyrazole-based ligands | Oxidation of catechol to o-quinone | bohrium.com |

| Iron, Cobalt, Nickel | N-Heterocyclic carbene-based PCP pincer ligand | Hydroboration of styrene | acs.org |

| Manganese | Pyrazole ligands | Transfer hydrogenation | rsc.org |

Mechanistic Research on in Vitro Biological Interactions of 3 Amino 4 Formamido Pyrazole Derivatives

Elucidation of Enzyme Inhibition Mechanisms in Cell-Free Systems

Derivatives of the 3-amino-4-formamido pyrazole (B372694) scaffold have demonstrated inhibitory activity against a range of enzymes implicated in pathological processes. The following subsections detail the mechanisms of inhibition for specific enzyme targets.

The 3-aminopyrazole (B16455) moiety is a recognized scaffold for the development of kinase inhibitors. mdpi.com Research has identified 3-aminopyrazole derivatives as a new class of inhibitors for Cyclin-Dependent Kinase 2 (CDK2)/cyclin A and CDK2/cyclin E complexes. nih.gov These complexes are crucial for the regulation of the cell cycle, and their abnormal activity is a hallmark of many cancers. The inhibitory action of these pyrazole derivatives is attributed to their ability to bind to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins and halting cell cycle progression. mdpi.comnih.gov A notable example, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137), emerged from a hit-to-lead expansion of this class and demonstrated nanomolar inhibitory concentration (IC50) against CDK2/cyclin A. nih.gov Furthermore, some 3-aminopyrazole-based molecules have been shown to selectively stabilize CDK16 in cellular systems. mdpi.com

Table 1: Inhibitory Activity of Selected 3-Aminopyrazole Derivatives against CDKs

| Compound | Target | IC50 (nM) |

|---|

This table presents a representative example of the inhibitory potency of a 3-aminopyrazole derivative against a specific cyclin-dependent kinase complex.

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Pyrazolo[3,4-d]pyrimidines, which are structurally analogous to 3-amino-4-formamido pyrazole, have been investigated as xanthine oxidase inhibitors. nih.gov For instance, 4-aminopyrazolo[3,4-d]pyrimidine acts as a competitive inhibitor of XO. uni.lu This competitive inhibition mechanism suggests that the pyrazole derivative vies with the natural substrate, xanthine, for access to the enzyme's active site. The structural similarity of the pyrazole ring to the purine ring system of xanthine likely facilitates this interaction.

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overactivity is a driver in numerous cancers. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated as potent inhibitors of EGFR tyrosine kinase. nih.gov These compounds are thought to compete with ATP for binding to the catalytic domain of the EGFR, thereby blocking the signal transduction pathways that lead to cell proliferation and survival. nih.gov The development of these inhibitors is part of a broader strategy to create targeted cancer therapies, with several generations of EGFR-TK inhibitors having been developed to overcome resistance mechanisms. scienceopen.comnih.gov

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). nih.govrsc.org Pyrazole-based compounds have been identified as potent inhibitors of FLT3. rsc.org For example, a series of 1H-pyrazole-3-carboxamide derivatives showed strong activity against FLT3. nih.gov It is common for FLT3 inhibitors to also exhibit activity against other related kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), due to similarities in their ATP-binding sites. nih.gov This dual inhibition can be advantageous in cancer therapy by targeting both tumor cell proliferation and angiogenesis.

In Vitro Mechanistic Insights into Antiproliferative Activity against Cancer Cell Lines

The antiproliferative effects of this compound derivatives in cancer cell lines are often a direct consequence of their enzyme inhibitory activities. Mechanistic studies have provided deeper insights into how these compounds affect cellular processes.

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of cell cycle arrest. nih.gov Flow cytometry analysis has revealed that treatment of cancer cells with various pyrazole-based compounds leads to an accumulation of cells in specific phases of the cell cycle. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to arrest MCF-7 breast cancer cells in the S-phase. tandfonline.com In another study, a novel pyrazole derivative, PTA-1, was found to arrest MDA-MB-231 triple-negative breast cancer cells in the S and G2/M phases. nih.gov This cell cycle arrest prevents cancer cells from dividing and proliferating. Furthermore, some pyrazole compounds have been observed to induce apoptosis, or programmed cell death, following cell cycle arrest. nih.govtandfonline.com

Table 2: Effects of Pyrazole Derivatives on Cell Cycle Progression in Cancer Cell Lines

| Compound/Derivative | Cell Line | Effect |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative | MCF-7 | S-phase arrest |

| PTA-1 | MDA-MB-231 | S and G2/M phase arrest |

This table summarizes the observed effects of different pyrazole derivatives on the cell cycle in various cancer cell lines, as determined by cell cycle analysis.

Apoptosis Induction Pathways

The in vitro induction of apoptosis by this compound derivatives is a key area of mechanistic research, with studies pointing towards a multi-faceted engagement of cellular apoptotic machinery. Key pathways identified include the activation of caspases, the generation of reactive oxygen species (ROS), and the modulation of the Bcl-2 family of proteins.

One of the primary mechanisms by which these pyrazole derivatives elicit apoptosis is through the activation of the caspase cascade, a family of cysteine proteases central to the execution phase of apoptosis. Research has demonstrated that certain pyrazole derivatives lead to a significant increase in the enzymatic activity of caspase-3, a critical executioner caspase. nih.govnih.govresearchgate.net For instance, the pyrazole derivative designated as 3f, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, has been shown to induce a notable rise in caspase-3 activity in MDA-MB-468 triple-negative breast cancer cells. nih.govresearchgate.net This activation of the caspase-dependent pathway is considered a significant mechanism driving the apoptotic process initiated by these compounds. nih.gov

The generation of reactive oxygen species (ROS) is another crucial event in the apoptotic pathway induced by this compound derivatives. The elevated levels of ROS create a state of oxidative stress within the cancer cells, which can trigger a cascade of events leading to apoptosis. nih.govresearchgate.net Studies have shown a direct correlation between the treatment with pyrazole derivatives and an increase in ROS levels in cancer cells, which subsequently leads to the activation of caspase-3 and the induction of apoptosis. nih.govnih.govresearchgate.net This suggests a mechanistic link where the generation of ROS acts as an upstream signal for the activation of the caspase cascade.

Furthermore, the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, has been identified as a mechanism of action for some pyrazole derivatives. Specifically, treatment with certain pyrazolo[3,4-d]pyrimidine derivatives has been shown to disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov One study demonstrated that a pyrazolo[3,4-d]pyridazine derivative led to a significant overexpression of the pro-apoptotic Bax protein and a concurrent inhibition of the anti-apoptotic Bcl-2 protein in lung cancer cells. nih.gov This shift in the Bcl-2/Bax ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent activation of the intrinsic apoptotic pathway. Additionally, the tumor suppressor gene p53 has also been implicated, with some derivatives causing its overexpression, further contributing to the apoptotic response. nih.gov

Table 1: Mechanistic Research on Apoptosis Induction by this compound Derivatives

| Mechanism | Key Findings | Model System |

|---|---|---|

| Caspase Activation | Significant increase in caspase-3 enzymatic activity. nih.gov | MDA-MB-468 triple-negative breast cancer cells. nih.gov |

| ROS Generation | Elevated levels of ROS leading to oxidative stress and apoptosis. nih.govresearchgate.net | MDA-MB-468 triple-negative breast cancer cells. researchgate.net |

| Bcl-2/Bax Regulation | Disruption of Bcl-2/Bax balance, with increased Bax and decreased Bcl-2 expression. nih.gov | Lung cancer cell lines. nih.gov |

| p53 Pathway | Overexpression of the tumor suppressor gene p53. nih.gov | Lung cancer cell lines. nih.gov |

Mechanistic Studies of Antimicrobial and Antiparasitic Action In Vitro

The in vitro antimicrobial and antiparasitic activities of this compound derivatives are attributed to their ability to interfere with essential microbial and parasitic cellular processes. Key mechanisms of action that have been elucidated include the inhibition of crucial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

The inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, has been identified as a significant mechanism of antibacterial action for pyrazole derivatives. nih.govresearchgate.netnih.govnih.govresearchgate.net Several studies have demonstrated that certain pyrazole-based compounds exhibit potent inhibitory activity against DNA gyrase isolated from both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were shown to strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase, with a good correlation observed between their minimum inhibitory concentrations (MICs) and their 50% inhibitory concentrations (IC50) against the enzyme. nih.gov This indicates that the inhibition of DNA gyrase is a primary contributor to their antibacterial effect.

Another well-established mechanism for the antimicrobial activity of this class of compounds is the inhibition of dihydrofolate reductase (DHFR). tandfonline.comnih.gov DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these pyrazole derivatives disrupt DNA synthesis and repair, ultimately leading to microbial cell death. tandfonline.com Pyrazolo[3,4-d]pyrimidine derivatives, designed as structural analogs of the classical antifolate methotrexate, have demonstrated marked DHFR inhibition activity. tandfonline.com The inhibitory potency of these compounds often correlates with their cytotoxic and antimicrobial activity. tandfonline.com

In the context of antiparasitic action, research has pointed towards the potential of pyrazole derivatives as inhibitors of Leishmania donovani, the causative agent of visceral leishmaniasis. While the precise molecular mechanisms are still under investigation, the inhibition of essential parasitic enzymes is a likely mode of action.

Table 2: Mechanistic Studies of Antimicrobial Action of this compound Derivatives

| Mechanism of Action | Target Enzyme | Effect | Target Organisms |

|---|---|---|---|

| Inhibition of DNA Replication | DNA Gyrase | Blocks DNA supercoiling and relaxation, leading to inhibition of DNA synthesis. nih.govnih.gov | Bacteria (Gram-positive and Gram-negative). nih.govnih.gov |

| Inhibition of Folate Biosynthesis | Dihydrofolate Reductase (DHFR) | Prevents the reduction of dihydrofolate to tetrahydrofolate, disrupting nucleotide and amino acid synthesis. tandfonline.comnih.gov | Bacteria, Protozoa. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Targeted In Vitro Biological Responses

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of this compound derivatives with enhanced in vitro biological activities. These studies focus on identifying the key structural features responsible for their therapeutic effects and understanding how modifications to the molecular scaffold impact their potency and selectivity.

Identification of Key Pharmacophoric Features

The core this compound scaffold serves as a critical pharmacophore, with the arrangement of the amino and formamido groups playing a significant role in biological activity. The pyrazole ring itself, being an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid framework for the presentation of functional groups in a specific spatial orientation, which is essential for interaction with biological targets. nih.govmdpi.com

For antimicrobial activity, particularly DHFR inhibition, the pyrazolo[3,4-d]pyrimidine nucleus has been identified as a key pharmacophoric feature, acting as a bioisostere for the pteridine ring of folic acid. tandfonline.com The 4-aminobenzoyl spacer and an amino acid conjugate are also important components for effective DHFR inhibition, mimicking the structure of methotrexate. tandfonline.com

Impact of Substituent Modifications on In Vitro Activity

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring and its appended functional groups.

Substituents on the Pyrazole Ring:

N1-Position: The substituent at the N1-position of the pyrazole ring can greatly influence the compound's properties. For instance, the presence of a phenyl group at this position is common in many active derivatives. Modifications to this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to target proteins.

C5-Position: The substituent at the C5-position can also have a profound impact on activity. In some pyrazole derivatives, the presence of a substituted phenyl ring at this position has been shown to be crucial for potent biological effects. For example, in a series of pyrazole-based inhibitors of meprin α and β, variations of the substituent at the 3(5)-position of the pyrazole core led to significant changes in inhibitory activity. nih.gov

Modifications of the Formamido Group:

The hydrogen atoms of the formamido group can be replaced with other substituents, which can affect the molecule's hydrogen bonding capacity and steric profile. These modifications can lead to altered target selectivity and potency.

Impact on Antimicrobial Activity:

In a series of pyrazole derivatives evaluated for their antimicrobial activity, the presence of specific substituents was found to be critical. For example, in a study of 4-formyl pyrazole derivatives, compounds with certain substitutions on the 3-aryl ring displayed promising antibacterial activity. chemmethod.com

Impact on Apoptosis Induction:

The nature of the substituents on the aryl rings of 1,3,5-triaryl-pyrazole derivatives has been shown to influence their cytotoxic and pro-apoptotic activity. The presence of methoxy groups on the phenyl rings, for instance, has been correlated with potent activity in some series.

Table 3: Impact of Substituent Modifications on In Vitro Activity

| Position of Modification | Type of Substituent | Observed Impact on In Vitro Activity |

|---|---|---|

| Pyrazole N1-Position | Phenyl or substituted phenyl | Influences electronic properties and binding affinity. |

| Pyrazole C3-Position | Amino group | Key for hydrogen bonding interactions with target. |

| Pyrazole C4-Position | Formamido group | Participates in hydrogen bonding and affects conformation. |

| Pyrazole C5-Position | Aryl or other cyclic groups | Can significantly alter inhibitory potency and selectivity. nih.gov |

| Appended Aryl Rings | Electron-donating/withdrawing groups | Modulates cytotoxic and antimicrobial potency. chemmethod.com |

Concluding Remarks and Future Research Trajectories

Summary of Current Academic Understanding

The chemical compound 3-Amino-4-formamido pyrazole (B372694), often handled as its more stable hemisulfate salt, is primarily recognized in the scientific literature as a crucial synthetic intermediate. google.compatsnap.comgoogle.com Its principal application lies in the pharmaceutical industry as a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. google.com Most notably, it is a building block for Allopurinol, a xanthine (B1682287) oxidase inhibitor used extensively in the treatment of gout and hyperuricemia. google.comjindunchem-med.comruifuchemical.com

The academic understanding of this compound is largely driven by its utility, with the majority of available information found in patents detailing its synthesis. google.compatsnap.com Common synthetic routes start from readily available materials like malononitrile (B47326) or cyanoacetamide. google.comgoogle.com These syntheses typically involve reactions with reagents such as triethyl orthoformate and hydrazine (B178648) hydrate (B1144303), followed by treatment with sulfuric acid to isolate the product as a hemisulfate salt, a process which is reported to be stable and result in high yield and purity. google.com One patented method describes the reaction of cyanoacetamide and morpholine (B109124) with triethylorthoformate, followed by reaction with hydrazine hydrate and subsequent acidification. googleapis.com Another approach involves the condensation of cyanoacetamide with N,N-dimethylformamide dimethyl acetal (B89532), followed by cyclization with hydrazine hydrate and salt formation. patsnap.com

Despite its industrial importance, detailed characterization of the compound's physicochemical and spectroscopic properties is not extensively documented in peer-reviewed academic journals. It is generally described as a white to off-white or yellow powder, with its hemisulfate salt being freely soluble in water. jindunchem-med.comnbinno.com The primary focus of existing literature remains on optimizing its production for pharmaceutical applications rather than on a deep exploration of its fundamental chemical nature. patsnap.comjindunchem-med.com

Identification of Gaps in Research Knowledge

The current body of knowledge surrounding 3-Amino-4-formamido pyrazole is predominantly application-focused, leaving several significant gaps in the fundamental scientific understanding of the molecule.

Limited Physicochemical and Spectroscopic Data: While its role as an intermediate is well-established, there is a scarcity of comprehensive, publicly available data on its physical properties, such as precise melting point (often reported as decomposition above 250°C for the hemisulfate salt), solubility in a range of solvents, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry, and crystallographic data). nbinno.com Most information is confined to patent literature, which may not be as rigorously detailed as in academic publications.

Lack of Mechanistic Studies: The mechanisms for the synthesis of this compound and its subsequent conversion into pyrazolo[3,4-d]pyrimidines are not thoroughly elucidated in academic literature. nih.govrsc.orgresearchgate.net A deeper understanding of the reaction kinetics, intermediates, and the role of catalysts could lead to further process optimization.

Unexplored Biological Activity: The intrinsic biological activity of this compound itself remains largely unexplored. Research has concentrated on the biological effects of its derivatives, such as Allopurinol. gouv.nechemicalbook.com Investigating the compound's own potential pharmacological or toxicological profile could reveal new properties or inform safety protocols.

Limited Derivative Synthesis: While it serves as a precursor to a specific class of compounds, the potential of this compound as a versatile building block for a wider range of novel heterocyclic structures has not been fully explored. The reactivity of its amino and formamido groups could be leveraged to create diverse molecular scaffolds. mdpi.comnih.gov

Proposed Future Directions in Synthetic Methodology, Mechanistic Studies, and Computational Design

Addressing the identified gaps in knowledge can open new avenues for research and enhance the utility of this compound. Future efforts could be productively focused on the following areas:

Synthetic Methodology:

Green Chemistry Approaches: Future research should aim to develop more environmentally benign synthetic routes. This could involve exploring the use of greener solvents, reducing the number of synthetic steps through one-pot procedures, and investigating catalyst systems that are more efficient and recyclable than those currently described in patents. patsnap.com

Flow Chemistry: The application of continuous flow chemistry for the synthesis of the compound and its key intermediate, 3-aminopyrazole-4-carboxamide hemisulfate, could offer improved safety, consistency, and scalability for industrial production. nbinno.com

Derivative Libraries: A systematic exploration of the reactivity of the 3-amino and 4-formamido functional groups is warranted. This could lead to the creation of libraries of novel pyrazole derivatives for screening in various biological assays, potentially expanding the therapeutic applications of this scaffold beyond xanthine oxidase inhibition. nih.govresearchgate.net

Mechanistic Studies:

Elucidation of Reaction Pathways: Detailed mechanistic studies, employing techniques such as in-situ spectroscopic monitoring and isotopic labeling, should be undertaken to understand the step-by-step formation of this compound. acs.org Similarly, the mechanism of its cyclization to form pyrazolo[3,4-d]pyrimidines deserves further investigation to optimize reaction conditions and yields. researchgate.netresearchgate.net

Kinetic Analysis: A thorough kinetic analysis of the synthesis would provide valuable data for process control and optimization, identifying rate-determining steps and the influence of reaction parameters. nih.govrsc.org

Computational Design:

Property Prediction: Computational chemistry can be employed to predict the physicochemical and spectroscopic properties of this compound, providing valuable data that is currently lacking. eurasianjournals.comresearchgate.net Density Functional Theory (DFT) calculations can help elucidate its electronic structure and reactivity. acs.org

Mechanism Simulation: Computational modeling can be used to simulate reaction pathways and transition states for both the synthesis of the compound and its subsequent reactions, complementing experimental mechanistic studies. eurasianjournals.commdpi.com

Structure-Based Drug Design: Leveraging the known structure of its derivatives' biological targets (like xanthine oxidase), computational tools can be used to design novel derivatives of this compound with potentially enhanced potency, selectivity, or novel biological activities. nih.govnih.govtandfonline.com

By pursuing these research trajectories, the scientific community can build upon the existing industrial knowledge base to develop a more complete and fundamental understanding of this compound, potentially unlocking new applications for this valuable heterocyclic compound.

Q & A

Q. What are the common synthetic routes for 3-amino-4-formamido pyrazole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used method involves condensation of pyrazole precursors with aldehydes or ketones under reflux conditions. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst produces pyrazole analogs . Optimization of solvent (e.g., absolute ethanol vs. toluene), temperature, and catalyst (e.g., acetic acid vs. biocatalysts like guar gum) significantly impacts yield and purity. Recrystallization with ethyl acetate is often employed for purification .

- Key Reaction Variables :

| Variable | Impact |

|---|---|

| Solvent polarity | Affects solubility of intermediates |

| Catalyst type | Influences reaction rate and by-product formation |

| Reflux duration | Longer durations may improve yield but risk decomposition |

Q. How are spectroscopic techniques (FTIR, NMR) applied to confirm the structure of this compound derivatives?

- Methodological Answer :

- FTIR : Characteristic peaks include C=O stretch (~1670 cm⁻¹ for formamido groups) and N-H stretches (~3300 cm⁻¹ for primary amines) .

- ¹H NMR : Pyrazole ring protons appear as singlets (δ 8.4–9.0 ppm), while formamido protons (NH) resonate at δ 7.5–8.5 ppm. Integration ratios help confirm substituent positions .

- Comparative Analysis : Match experimental data with reference spectra from databases or prior studies (e.g., pyrazole derivatives in ).

Q. What role does the amino group play in the reactivity of this compound?

- Methodological Answer : The amino group facilitates nucleophilic substitution or condensation reactions. For instance, it reacts with aldehydes to form Schiff bases or participates in multicomponent reactions (e.g., imidazo[1,2-b]pyrazole synthesis via four-component reactions) . Steric and electronic effects of substituents on the pyrazole ring modulate reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives against bacterial targets?

- Methodological Answer : Molecular docking studies (e.g., with S. aureus DNA gyrase B) reveal binding modes. Pyrazole and phenol rings form hydrogen bonds with active-site residues (e.g., Asp73, Tyr109), while the formamido group enhances hydrophobic interactions . Use software like AutoDock Vina to calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong binding). Validate predictions with in vitro assays (e.g., MIC testing).

Q. How to resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Data Triangulation : Compare bioactivity data across studies using standardized assays (e.g., broth microdilution for antimicrobial activity).

- Structural Analysis : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) drastically alter bioactivity. For example, trifluoromethyl groups enhance lipophilicity and membrane penetration .

- Case Study : Derivatives with para-substituted aryl groups show higher S. aureus inhibition than ortho-substituted analogs due to improved steric compatibility .

Q. What strategies optimize chemoselectivity in pyrazole functionalization (e.g., avoiding by-products in cyanomethylation reactions)?

- Methodological Answer :

- Base Selection : Strong bases like DBU favor pyrazole cyclization over side reactions (e.g., parasubstituted cyanomethyl benzoates are minimized with DBU vs. NaH) .

- Temperature Control : Low temperatures (0–5°C) suppress undesired nucleophilic attacks .

- By-Product Mitigation : Use chromatographic or recrystallization techniques to isolate target compounds (e.g., pyrazolo[4,3-d]pyrimidines vs. cyanomethyl esters) .

Q. How do substituents at the 4-position of the pyrazole ring influence isomer ratios in methylation reactions?

- Methodological Answer : Bulky substituents (e.g., methylthio groups) sterically hinder methylation at the 1-position, favoring 3-amino-1-methyl isomers. Electronic effects (e.g., electron-withdrawing formamido groups) direct methylation to the less electron-rich nitrogen. Experimental validation via ¹H NMR and X-ray crystallography is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.